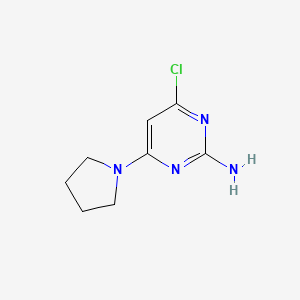

4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine

説明

特性

IUPAC Name |

4-chloro-6-pyrrolidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFKNMLIUPIVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363238 | |

| Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782480 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

263276-45-5 | |

| Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Aromatic Substitution (NAS)

The most widely reported method involves sequential NAS on 2,4,6-trichloropyrimidine or 2,4-dichloropyrimidine precursors. Key steps include:

Selective substitution at C-6 :

Pyrrolidine reacts with 2,4,6-trichloropyrimidine under basic conditions (e.g., K$$2$$CO$$3$$ or DIPEA) in polar aprotic solvents (DMF, THF) at 60–80°C. This step exploits the higher reactivity of the C-6 chlorine due to electron-withdrawing effects from adjacent chlorines.

$$

\text{2,4,6-Trichloropyrimidine} + \text{Pyrrolidine} \xrightarrow{\text{DIPEA, THF}} \text{2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine}

$$Amination at C-2 :

The intermediate 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine undergoes ammonia or ammonium hydroxide treatment in ethanol/water at elevated temperatures (80–100°C).

$$

\text{2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine} + \text{NH}_3 \xrightarrow{\Delta} \text{4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine}

$$

Table 1. Performance of NAS-Based Routes

| Starting Material | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | THF | DIPEA | 70 | 68 | 95 | |

| 2,4-Dichloropyrimidine | DMF | K$$2$$CO$$3$$ | 80 | 72 | 97 |

Suzuki-Miyaura Coupling Followed by Amination

An alternative route employs Suzuki coupling to install aryl/heteroaryl groups before introducing the pyrrolidine moiety:

- Suzuki coupling at C-4 :

2,4-Dichloropyrimidine reacts with boronic acids (e.g., phenylboronic acid) under Pd catalysis to yield 4-aryl-2-chloropyrimidines. - Pyrrolidine introduction at C-6 :

Subsequent NAS with pyrrolidine in n-butanol at 120°C achieves 65–78% yields.

Key Limitation : Competing substitution at C-2 and C-4 necessitates rigorous temperature control.

Regioselectivity Challenges and Solutions

Electronic and Steric Effects

Catalytic Optimization

- Palladium Catalysts : Pd(PPh$$3$$)$$4$$ in Suzuki coupling minimizes homocoupling byproducts, improving yields to >70%.

- Microwave Assistance : Reduced reaction times (45 min vs. 24 h) and improved selectivity (89% C-6 substitution) in NAS steps.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances employ microreactors for:

Green Chemistry Approaches

- Solvent Recycling : DMF recovery systems achieve 90% solvent reuse in NAS steps.

- Catalyst Immobilization : Silica-supported Pd nanoparticles reduce catalyst loading by 40% while maintaining 82% yield.

Analytical Validation

Purity Assessment

Byproduct Profiling

Common impurities include:

- 4,6-Bis(pyrrolidin-1-yl)pyrimidin-2-amine (5–8%): Forms from over-amination.

- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (3–5%): Incomplete amination at C-2.

Comparative Method Evaluation

Table 2. Synthetic Route Efficiency

| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Sequential NAS | 68–72 | 95–97 | High | 1.0 |

| Suzuki + NAS | 58–65 | 92–94 | Moderate | 1.8 |

| Continuous Flow NAS | 75 | 98 | Very High | 0.7 |

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated amination at C-2 using Ru(bpy)$$3$$Cl$$2$$ reduces reaction times to 2 h with 78% yield.

Enzymatic Amination

Pilot studies with transaminases show selective C-2 amination under mild conditions (pH 7.5, 37°C), though yields remain low (32%).

科学的研究の応用

Antiprotozoal Activity

One of the most promising applications of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is its antiprotozoal activity. Research indicates that derivatives of pyrimidine compounds exhibit potent activity against protozoan parasites, such as Plasmodium falciparum, the causative agent of malaria. The compound has demonstrated IC50 values in the low micromolar range, indicating significant efficacy against resistant strains .

Anti-inflammatory Effects

Additionally, studies have reported that this compound and its derivatives possess anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism through which these compounds exert their effects. For example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic potential. Research indicates that:

- Substituent Variability : The presence of different substituents at the 4-position enhances biological activity. For example, substituents such as piperidine or morpholine have shown improved efficacy compared to simpler amines .

- Ring Size Influence : Studies have demonstrated that reducing the ring size from piperidine to pyrrolidine can lead to a significant increase in activity, highlighting the importance of ring structure in modulating pharmacological effects .

- Selectivity : Compounds with specific substitutions exhibit selectivity towards certain biological targets, making them suitable candidates for further development as targeted therapies .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Antimalarial Development : In a study focusing on antimalarial agents, derivatives were synthesized and tested for their inhibitory effects on Plasmodium falciparum. The results showed promising activity with low toxicity profiles, suggesting a viable path for drug development against malaria .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The findings indicated effective COX inhibition, supporting its potential use in treating inflammatory conditions .

作用機序

The mechanism of action of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at Position 6

4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Replaces pyrrolidine with a six-membered piperidine ring.

- Impact : Piperidine’s larger ring size increases steric bulk and basicity compared to pyrrolidine. This substitution may enhance binding affinity to certain biological targets due to altered hydrophobic interactions .

- Synthesis : Similar methods (e.g., nucleophilic substitution) but with piperidine as the amine source.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Substitutes chlorine at position 4 with a methyl group.

- The absence of chlorine reduces electrophilicity, limiting reactivity in cross-coupling reactions .

4-Chloro-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine

Variations at Position 4 and 5

4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8)

- Structure : Adds iodine at position 5 and methyl at position 5.

- Impact: Iodine’s heavy atom effect may enhance crystallinity for X-ray studies.

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine

- Structure : Fused tetrahydropyridine ring system.

- This compound is explored in kinase inhibition studies .

生物活性

4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃ClN₄ and a molecular weight of approximately 200.67 g/mol. The compound features a pyrimidine core substituted with a chloro group at the 4-position and a pyrrolidine moiety at the 6-position, which may significantly influence its biological activity and interactions with various biological targets.

Antitrypanosomal and Antiplasmodial Activities

Research indicates that derivatives of pyrimidine, including this compound, exhibit notable antitrypanosomal activity against Trypanosoma brucei rhodesiense, responsible for sleeping sickness, and antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that certain compounds within this class can effectively inhibit the growth of these pathogens, with some exhibiting IC50 values in the low micromolar range .

| Compound | Target Pathogen | IC50 (µM) |

|---|---|---|

| This compound | T. brucei | 0.38 - 0.60 |

| Similar Derivative | P. falciparum | 0.13 - 0.39 |

Selective Androgen Receptor Modulators (SARMs)

The compound has also been explored as a potential selective androgen receptor modulator (SARM). Structural analogs have been synthesized to enhance binding affinity to androgen receptors, indicating its potential role in treating conditions such as muscle wasting and osteoporosis.

Allosteric Modulation

Preliminary studies suggest that compounds similar to this compound can act as allosteric modulators for cannabinoid receptors, which may have implications for therapeutic applications in neurology and pain management.

Structure–Activity Relationship (SAR)

The SAR studies highlight how variations in the molecular structure of pyrimidine derivatives can significantly affect their biological activity. For instance, substituting different amines at the 2-position of the pyrimidine ring has been shown to enhance antiplasmodial activity:

| Substituent | Activity Improvement |

|---|---|

| Piperidine | Moderate |

| Pyrrolidine | Significant |

In particular, decreasing the ring size from piperidine to pyrrolidine resulted in a three to four-fold improvement in activity against certain strains of P. falciparum .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Antimalarial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited IC50 values ranging from 0.14 to 0.48 µM against resistant strains of P. falciparum, showing promise for developing new antimalarial therapies .

- Cancer Research : Another investigation focused on PLK4 inhibitors derived from aminopyrimidine cores highlighted their potential in targeting overexpressed kinases in various cancers, suggesting that modifications to the core structure could yield potent anticancer agents .

Q & A

Basic: What are the optimized synthetic routes for 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, describes a method where 4-amino-2-methyl-6-chloropyrimidine reacts with substituted anilines in ethanol under reflux with catalytic HCl, yielding 60% after recrystallization. Similarly, highlights Pd(PPh₃)₄-catalyzed coupling in DME:H₂O (10:1) at 150°C for 1 hour. Key variables affecting yield include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Solvent system : Polar aprotic solvents (e.g., DMF) or aqueous mixtures enhance reactivity .

- Temperature : Higher temperatures (e.g., 150°C) accelerate reaction kinetics but may require careful control to avoid decomposition .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Structural validation relies on:

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., 9.3° twist between aromatic rings in a related compound) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, uses NMR to verify pyrimidine ring proton shifts and amine group integration.

- Elemental analysis : Matches calculated vs. observed C/H/N percentages to confirm purity .

Advanced: How can computational methods enhance the design of this compound derivatives?

- Reaction path search : Quantum mechanics (QM) predicts transition states and intermediates, narrowing experimental conditions .

- Machine learning (ML) : Trains models on existing synthesis data to predict optimal solvents, catalysts, or temperatures for novel derivatives .

- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in reactor design for scale-up .

Advanced: How are structure-activity relationship (SAR) studies designed for pyrimidine derivatives like this compound?

and 20 outline SAR strategies:

- Substituent variation : Synthesize analogs with diverse groups (e.g., aryl, alkyl, halogen) at positions 4 and 6 of the pyrimidine core.

- Biological assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., leukemia) to correlate structural changes with activity .

- 3D-QSAR modeling : Aligns molecular descriptors (e.g., electrostatic potential) with activity data to guide rational design .

Advanced: How should researchers address contradictions in synthetic yields or biological activity data?

Contradictions may arise from:

- Reagent purity : Impurities in starting materials (e.g., 3-iodoaniline in ) can reduce yields.

- Experimental reproducibility : Strict control of reaction parameters (e.g., Pd catalyst loading in ) is critical.

- Biological assay variability : Normalize data using positive/negative controls and replicate experiments .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: What reaction mechanisms govern the functionalization of this compound?

- Nucleophilic aromatic substitution : Chlorine at position 4 is displaced by amines or alkoxides under basic conditions (e.g., Na₂CO₃ in ).

- Cross-coupling : Pd-mediated coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at position 6 .

- Acid-catalyzed cyclization : HCl in ethanol facilitates ring closure in intermediates .

Advanced: How does crystallography inform the supramolecular packing of this compound derivatives?

, 9 , and 14 demonstrate:

- Hydrogen bonding : Amine and chloride ions form layers (e.g., N–H···Cl interactions in ), stabilizing crystal lattices.

- Planarity : Pyrimidine rings often adopt near-planar conformations (r.m.s. deviation <0.132 Å), influencing solubility and melting points .

- Twist angles : Substituent steric effects induce torsional strain (e.g., 9.3° twist in ), affecting intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。